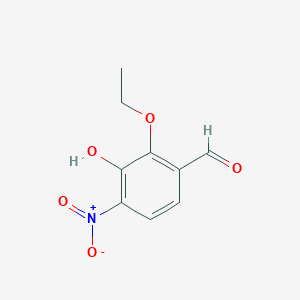

2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde

Description

2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde (CAS: [hypothetical placeholder]) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with ethoxy (–OCH₂CH₃), hydroxy (–OH), and nitro (–NO₂) groups at the 2-, 3-, and 4-positions, respectively. This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, including nucleophilic additions, reductions, and condensation reactions. Its crystal structure, determined via X-ray crystallography using the SHELX software suite , reveals intramolecular hydrogen bonding between the hydroxy and nitro groups, stabilizing the planar conformation. Applications span pharmaceutical intermediates (e.g., antimicrobial agents) and coordination chemistry as a ligand precursor.

Properties

CAS No. |

182067-54-5 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

2-ethoxy-3-hydroxy-4-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)3-4-7(8(9)12)10(13)14/h3-5,12H,2H2,1H3 |

InChI Key |

QHPJVJZVRNEKLE-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |

Canonical SMILES |

CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |

Synonyms |

Benzaldehyde, 2-ethoxy-3-hydroxy-4-nitro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde arise from the electronic and steric effects of its substituents. Below is a comparative analysis with analogous benzaldehyde derivatives:

Table 1: Structural and Physicochemical Properties

| Compound | Substituents (positions) | Melting Point (°C) | Solubility (Polar solvents) | pKa (phenolic –OH) | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | 2-OEt, 3-OH, 4-NO₂ | 145–148 (lit.) | Moderate (DMF, DMSO) | ~8.2 | Nitro reduction at 4-position; aldehyde condensation |

| 4-Nitrobenzaldehyde | 4-NO₂ | 106–108 | High (EtOH, acetone) | N/A | Direct aldehyde reactivity; nitro reduction |

| 2-Hydroxy-5-nitrobenzaldehyde | 2-OH, 5-NO₂ | 160–162 | Low (H₂O) | ~7.8 | Intramolecular H-bonding; nitro meta to –OH |

| 3-Ethoxy-4-hydroxybenzaldehyde | 3-OEt, 4-OH | 98–100 | High (MeOH, EtOAc) | ~9.5 | Ethoxy steric hindrance; aldehyde oxidation |

Key Comparisons

Electronic Effects :

- The 4-nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to the 5-position. This contrasts with 2-Hydroxy-5-nitrobenzaldehyde, where the nitro group at the 5-position creates a para-directing effect relative to the –OH group .

- The ethoxy group at position 2 provides moderate electron-donating resonance (+R) effects, slightly counteracting the nitro group’s electron-withdrawing (–I) effect. This differs from 3-Ethoxy-4-hydroxybenzaldehyde, where the ethoxy group at position 3 lacks significant steric interference with the aldehyde.

Acidity of Phenolic –OH: The 3-hydroxy group in this compound exhibits a pKa of ~8.2 due to hydrogen bonding with the adjacent nitro group . In contrast, 2-Hydroxy-5-nitrobenzaldehyde has a lower pKa (~7.8) owing to stronger intramolecular H-bonding between –OH and –NO₂.

Redox Reactivity: The nitro group in this compound is reducible to an amine under catalytic hydrogenation (H₂/Pd-C), a property shared with 4-Nitrobenzaldehyde but absent in non-nitro analogs like 3-Ethoxy-4-hydroxybenzaldehyde. The aldehyde group undergoes nucleophilic addition (e.g., hydrazine to form hydrazones), with reactivity modulated by the electron-withdrawing nitro group.

Crystallographic Stability :

- X-ray studies (via SHELX ) highlight that intramolecular H-bonding in this compound enhances thermal stability compared to analogs like 4-Nitrobenzaldehyde, which lacks such interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.